molecular formula C6H6LiNO2S B1430568 Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate CAS No. 1461709-32-9

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate

Cat. No.: B1430568
CAS No.: 1461709-32-9
M. Wt: 163.2 g/mol
InChI Key: YQYYNXRFIYIBML-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C6H8LiNO2S It is a lithium salt of 5-ethyl-1,3-thiazole-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate typically involves the reaction of 5-ethyl-1,3-thiazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 5-amino-1,3-thiazole-2-carboxylate
  • Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate is unique due to the presence of the ethyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

lithium;5-ethyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.Li/c1-2-4-3-7-5(10-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYYNXRFIYIBML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1=CN=C(S1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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